molecular formula C19H17NO2 B086778 2-Piperidinoanthraquinone CAS No. 6345-74-0

2-Piperidinoanthraquinone

Cat. No.: B086778
CAS No.: 6345-74-0
M. Wt: 291.3 g/mol
InChI Key: ZBKREKXRZLODLG-UHFFFAOYSA-N
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Description

Overview of Anthraquinone (B42736) Core in Organic Chemistry Research

Anthraquinone, a polycyclic aromatic organic compound with the formula C₁₄H₈O₂, constitutes a fundamental scaffold in organic chemistry. researchgate.net Its structure features a 9,10-dioxoanthracene core, comprising three fused benzene (B151609) rings with two ketone groups on the central ring. researchgate.net This core structure imparts unique electronic properties and a characteristic reactivity, making anthraquinones a versatile class of compounds. longdom.org They are prevalent in nature, found in various organisms like plants, fungi, bacteria, and insects, and are involved in key biological processes. researchgate.net In synthetic chemistry, anthraquinones serve as crucial intermediates in the production of a wide array of dyes and pigments. longdom.orgontosight.ai The electron-deficient nature of the anthraquinone core allows for diverse chemical modifications, enabling the introduction of various substituents to modulate its physicochemical and biological properties. longdom.org

Significance of Piperidine (B6355638) Moiety in Anthraquinone Derivatives

The incorporation of a piperidine moiety, a six-membered nitrogen-containing heterocycle, into the anthraquinone structure significantly influences its properties and applications. mdpi.comijnrd.org Piperidine and its derivatives are prominent fragments in medicinal chemistry, known to be present in numerous pharmaceuticals. mdpi.com When attached to the anthraquinone core, the piperidine group can enhance the molecule's biological activity. nih.gov For instance, piperidine-substituted anthraquinones have been investigated for their potential as anticancer agents, with studies suggesting they can be effective against drug-resistant cancer cell lines. nih.gov The piperidine moiety can also affect the compound's solubility, stability, and interaction with biological targets. longdom.orgijnrd.org

Historical and Contemporary Research Trajectories of 2-Piperidinoanthraquinone

Research into aminoanthraquinones, including piperidino derivatives, has a history rooted in the study of dyes and pigments. Early investigations focused on their photochemical properties and their behavior as colorants. researchgate.netelectronicsandbooks.com Contemporary research on this compound has expanded to explore its potential in medicinal chemistry and material science. Studies have delved into its synthesis, detailed characterization of its excited states, and its interactions with various solvents and molecules. cnrs.fracs.orgnii.ac.jp Current research continues to investigate its biological activities, including its potential as an anticancer agent and its interactions with biomolecules, as well as its application in areas like chemical sensing and molecular electronics. nih.govcnrs.frroyalsocietypublishing.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6345-74-0

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-piperidin-1-ylanthracene-9,10-dione

InChI

InChI=1S/C19H17NO2/c21-18-14-6-2-3-7-15(14)19(22)17-12-13(8-9-16(17)18)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2

InChI Key

ZBKREKXRZLODLG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Other CAS No.

6345-74-0

Origin of Product

United States

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-piperidinoanthraquinone is often achieved through nucleophilic aromatic substitution reactions. A common and historically significant method is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide, such as 2-chloroanthraquinone, with a nucleophile, in this case, piperidine (B6355638). wikipedia.org Traditional Ullmann reactions often require high temperatures and polar solvents. wikipedia.org

Another synthetic approach involves the reaction of 2-aminoanthraquinone (B85984) with 1,5-dibromopentane. This method provides a direct route to introduce the piperidine ring onto the anthraquinone (B42736) scaffold.

Purification and Crystallization

Following synthesis, this compound is typically purified using standard laboratory techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization depends on the solubility characteristics of the compound and any impurities present. The growth of single crystals suitable for X-ray diffraction analysis is crucial for unequivocally determining the molecular structure. This is often achieved through slow evaporation of a saturated solution or by vapor diffusion techniques.

Spectroscopic Analysis

Spectroscopic methods are essential for the characterization of this compound, providing detailed information about its molecular structure and electronic properties.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound in solution. The spectra would show characteristic signals for the protons and carbons of the anthraquinone core and the piperidine ring. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the anthraquinone skeleton. The signals for the piperidine protons would typically appear in the aliphatic region of the ¹H NMR spectrum.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions would include those for the C=O stretching of the quinone system and the C-N stretching of the piperidino group. These vibrational frequencies provide a fingerprint for the compound's structure.

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands. In various solvents, its longest wavelength absorption band is identified as being intramolecular charge-transfer (CT) in nature. researchgate.netroyalsocietypublishing.org For instance, in carbon tetrachloride, the maximum absorption (λmax) is observed at 446 nm, while in the more polar solvent propan-2-ol, it shifts to 468 nm. electronicsandbooks.com This shift to longer wavelengths (red shift) with increasing solvent polarity is characteristic of a CT band. electronicsandbooks.com

Table 1: UV-Visible Absorption Maxima of this compound in Different Solvents

Photophysical and Photochemical Investigations

Electronic Absorption Characteristics of 2-Piperidinoanthraquinone

The electronic absorption spectrum of 2-PAQ is characterized by distinct bands corresponding to different electronic transitions within the molecule. The nature and energy of these transitions are sensitive to the molecular environment, particularly solvent polarity.

The most prominent feature in the visible region of the electronic absorption spectrum of this compound is its longest-wavelength absorption band, which is characterized as being intramolecular charge-transfer (CT) in nature. royalsocietypublishing.org This transition involves the transfer of electron density from the electron-donating piperidino moiety to the electron-accepting anthraquinone (B42736) core upon photoexcitation. royalsocietypublishing.orgrsc.org The presence of this CT band is a defining characteristic of amino-substituted anthraquinones. oup.com Irradiation with light of a wavelength greater than 420 nm excites the molecule exclusively to this first singlet charge-transfer (¹CT) state. oup.com In benzene (B151609), this absorption peak is located at approximately 460 nm. acs.org

In addition to the dominant CT band, the electronic structure of 2-PAQ also includes nπ* and ππ* electronic transitions, which are characteristic of the anthraquinone core. The nπ* transition involves the excitation of a non-bonding electron from one of the carbonyl oxygens to an antibonding π* orbital. The ππ* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system.

For 2-PAQ, the lowest energy triplet state is considered to have charge-transfer character, rather than being a pure nπ* state, which distinguishes it from unsubstituted anthraquinone. rsc.org However, studies on the photoreduction of 2-PAQ suggest that an upper excited nπ* triplet state is the reactive species in electron transfer reactions with hydroxide (B78521) ions, rather than the lower-lying CT state. royalsocietypublishing.orgoup.com This indicates the presence and accessibility of nπ* states, even if the lowest excited state is of CT character. oup.com

The position of the intramolecular charge-transfer (CT) band of 2-PAQ is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. royalsocietypublishing.orgrsustnjogat.org This sensitivity arises because the excited CT state has a significantly larger dipole moment than the ground state. Polar solvents can stabilize the highly polar excited state, leading to a shift in the absorption maximum. rsustnjogat.org

The interaction with protic solvents, such as alcohols, is particularly noteworthy. In a study transitioning from a non-polar solvent (benzene) to a polar one (ethanol), the absorption spectrum of 2-PAQ exhibits complex changes. As the concentration of ethanol (B145695) in benzene increases, the CT absorption peak at 460 nm initially undergoes a gradual shift to longer wavelengths (red shift). acs.org However, at much higher ethanol concentrations (above 8.5 M), the peak then shifts back to shorter wavelengths (blue shift). acs.org This two-step spectral change indicates complex ground-state interactions, including the formation of hydrogen-bonded complexes between the 2-PAQ and ethanol molecules. acs.org The stabilization of the ground state via hydrogen bonding can lead to a blue shift in the n→π* transition as it lowers the energy of the non-bonding orbital. bau.edu.lblibretexts.org

Solvent SystemObservationReference
Benzene (non-polar)Absorption peak at 460 nm. acs.org
Benzene with low concentrations of EthanolGradual red shift of the CT band. acs.org
Benzene with high concentrations of Ethanol (>8.5 M)Blue shift of the CT band. acs.org

Excited State Dynamics and Decay Pathways

Following the absorption of light, the excited 2-PAQ molecule relaxes back to the ground state through various decay pathways, including radiative (fluorescence) and non-radiative processes. The dynamics of these processes are strongly influenced by intermolecular interactions, particularly hydrogen bonding.

The primary excited state formed upon light absorption is the singlet state. The deactivation of the excited singlet state of 2-PAQ is significantly influenced by interactions with hydrogen-bond-donating species like alcohols. acs.orgresearchgate.net In benzene solution, the addition of alcohol leads to effective quenching of the transient absorption of the excited singlet state of 2-PAQ. acs.orgacs.org This quenching corresponds to a radiationless deactivation process induced by the intermolecular hydrogen bond interaction. acs.orgresearchgate.netresearchgate.net

Time-resolved spectroscopic studies have directly observed the mechanism of this deactivation. Upon excitation, a hydrogen-bonded complex forms between the excited 2-PAQ and the alcohol. acs.orgacs.org This interaction facilitates a rapid deactivation pathway back to the ground state, thus reducing the fluorescence quantum yield. researchgate.net Kinetic analyses confirm that the observed transient absorption is attributable to the excited singlet state of 2-PAQ. acs.orgacs.org Specifically, two types of hydrogen-bonded excited species have been identified: an in-plane mode species with a maximum absorption (λmax) at 550 nm and an out-of-plane mode species with a λmax at 570 nm. acs.org

In addition to singlet state decay, the excited 2-PAQ molecule can undergo intersystem crossing to form a triplet state. The triplet excited state of 2-PAQ has been characterized in benzene using pulse radiolysis and laser flash photolysis. rsc.orgcnrs.fr Its triplet-triplet absorption spectrum shows a maximum at approximately 560 nm. rsc.org

Compared to unsubstituted anthraquinone, the triplet state of 2-PAQ is much longer-lived in benzene. rsc.org The properties of the 2-PAQ triplet differ from anthraquinone's triplet because its lowest triplet level is charge-transfer in character, not nπ. rsc.org The triplet state is efficiently quenched by molecular oxygen, with a bimolecular quenching rate constant of 1.9-2.0 x 10⁹ M⁻¹s⁻¹. rsc.orgcnrs.fr However, no reaction was detected between the 2-PAQ triplet and its own ground state or with propan-2-ol. rsc.orgrsc.org While the lowest triplet state has CT character, photoreduction studies indicate that a chemically reactive upper excited nπ triplet state can be populated and participate in electron transfer reactions. oup.com

PropertyValueSolventReference
Triplet-Triplet Absorption (λmax)~560 nmBenzene rsc.org
CharacterCharge-Transfer (CT)- rsc.org
Oxygen Quenching Rate Constant (kO₂)1.9 x 10⁹ M⁻¹s⁻¹Benzene rsc.org
Oxygen Quenching Rate Constant (kO₂)2.0 x 10⁹ M⁻¹s⁻¹Toluene cnrs.fr
Reactivity with Ground StateNot detected (k < 10⁷ M⁻¹s⁻¹)Benzene rsc.org
Reactivity with Propan-2-olNot detectedBenzene rsc.org

Intersystem Crossing Efficiency and Pathways

The photophysical behavior of this compound is characterized by the transitions between its electronic excited states. Following photoexcitation, the molecule can undergo intersystem crossing (ISC), a process where a transition occurs between electronic states of different spin multiplicity, typically from an excited singlet state (S₁) to a triplet state (T₁). While a precise quantum yield for intersystem crossing for this compound is not extensively documented in the reviewed literature, the observed photochemical reactions strongly indicate its occurrence.

The photoreduction of this compound is understood to proceed via an upper excited triplet state, specifically the T₂(³nπ) state. This implies that upon excitation to a higher singlet state, a pathway involving intersystem crossing to the triplet manifold is active. The absence of genuine phosphorescence from purified this compound suggests that the triplet state, once populated, primarily deactivates through non-radiative pathways or photochemical reactions rather than emitting light. The deactivation from the T₂(³nπ) level is reported to be unusually slow, with a rate constant (k_d) estimated at 1.7 × 10⁸ s⁻¹ oup.com. This relatively long lifetime of the reactive triplet state is a key factor in its photochemical reactivity.

Photoreduction Mechanisms of this compound

Electron Transfer from Hydroxide and Alkoxide Ions

The photoreduction of this compound in alkaline alcoholic solutions is initiated by a direct electron transfer mechanism. royalsocietypublishing.orgrsc.org In the presence of hydroxide (OH⁻) or alkoxide (RO⁻) ions, the photo-excited quinone acts as an electron acceptor. royalsocietypublishing.orgrsc.org This process leads to the formation of the semiquinone radical anion. royalsocietypublishing.org The efficiency of this electron transfer is dependent on the concentration of the hydroxide or alkoxide ions, with the quantum yield of the radical anion formation increasing with higher concentrations of the electron donor. oup.com This direct electron transfer mechanism is distinct from the hydrogen abstraction pathway often observed for other quinones. royalsocietypublishing.org

The reaction can be summarized as follows:

AQ + hν → AQ * AQ + OH⁻ → AQ•⁻ + •OH*

Where AQ is this compound, AQ* is its excited state, and AQ•⁻ is the semiquinone radical anion.

Role of Upper Excited Triplet States in Photoreactivity

A significant finding in the study of this compound's photoreactivity is the crucial role of its upper excited triplet state. oup.com While the lowest energy absorption band of this compound is an intramolecular charge-transfer (CT) band, the excited state responsible for the photoreduction is not the lowest excited triplet state (T₁), but rather the upper excited T₂(³nπ*) state. oup.comroyalsocietypublishing.org This is a departure from the typical photochemical behavior of many anthraquinone derivatives where the lowest triplet state is the reactive species. oup.com

Experiments have demonstrated that the photoreduction is highly efficient upon irradiation at wavelengths that populate higher singlet states (e.g., 313 nm and 365 nm), which can then undergo intersystem crossing to the reactive T₂(³nπ*) state. oup.comacs.org Conversely, irradiation at longer wavelengths (>420 nm), which directly populates the S₁(CT) state, results in very weak photoreduction. oup.com This indicates that the S₁(CT) state and the subsequently populated T₁(CT) state have little to no reactivity in this photoreduction process. oup.com The quenching of the photoreduction by triplet quenchers like 1,3-cyclohexadiene (B119728) further supports the involvement of a triplet state in the reaction mechanism. oup.com

Formation and Subsequent Reactions of Semiquinone Radical Anions

The primary product of the photoreduction of this compound in alkaline media is the semiquinone radical anion. royalsocietypublishing.org This species is characterized by distinct absorption bands in the visible region, with maxima around 402 nm and 476 nm. oup.comcnrs.fr The formation of the semiquinone radical anion has been confirmed through techniques such as flash photolysis, where its transient absorption spectrum is observed. cnrs.fr

Upon its formation, the semiquinone radical anion can undergo subsequent reactions. In de-aerated solutions, a common pathway is disproportionation, where two semiquinone radicals react to form the corresponding hydroquinone (B1673460) (dihydroxyanthracene) and the parent quinone. cnrs.fr

2 AQ•⁻ + 2H⁺ ⇌ AQH₂ + AQ

The introduction of air (oxygen) to the solution leads to the rapid disappearance of the semiquinone radical anion, with the original this compound being recovered. oup.com This indicates that the radical anion is readily oxidized by oxygen. The hydroquinone species is also unstable in the presence of air and can be oxidized back to the parent quinone. cnrs.fr

SpeciesKey Characteristics
Semiquinone Radical Anion (AQ•⁻) Primary photoreduction product. Absorbs at ~402 nm and 476 nm. Reacts with oxygen.
Hydroquinone (AQH₂) Formed from the disproportionation of the semiquinone radical. Unstable in the presence of oxygen.

Wavelength Dependency of Photoreduction Quantum Yields

The quantum yield of the photoreduction of this compound exhibits a pronounced dependency on the excitation wavelength. oup.com This phenomenon is directly linked to the involvement of the upper excited T₂(³nπ*) state in the reaction mechanism.

Studies have shown that the photoreduction is significantly more efficient when the molecule is irradiated with shorter wavelength UV light, such as 313 nm and 365 nm, compared to irradiation with visible light of wavelengths greater than 420 nm. oup.comacs.org At 365 nm, the photoreduction proceeds actively, while at wavelengths longer than 420 nm, the reaction is extremely weak. oup.com This is because the shorter wavelengths have sufficient energy to populate higher excited singlet states, which can then efficiently cross over to the reactive T₂(³nπ*) triplet state. In contrast, the longer wavelengths primarily populate the lower-energy S₁(CT) state, which is largely unreactive towards photoreduction. oup.com

Relative Quantum Yields of Photoreduction

Excitation Wavelength (nm) Relative Quantum Yield
313 1.0
365 1.0
>420 0.003

Data from Inoue et al., 1982 oup.com

Studies on Intermolecular Hydrogen Bonding in Excited States

The excited state dynamics of this compound are significantly influenced by intermolecular hydrogen bonding, particularly with protic solvents like alcohols. acs.orgacs.org Time-resolved transient absorption spectroscopy has been employed to directly observe the interaction between excited this compound and ethanol in a non-polar solvent like benzene. acs.orgacs.org

Upon photoexcitation in the presence of ethanol, the transient absorption spectrum of this compound exhibits a blue shift and is effectively quenched. acs.orgacs.org This is attributed to the formation of a hydrogen-bonded complex in the excited state. The formation of this complex introduces a radiationless deactivation pathway for the excited singlet state. acs.orgacs.org

Advanced Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For 2-piperidinoanthraquinone (2PAQ), this technique is particularly insightful for understanding its electronic structure, especially the nature of its excited states which are crucial for its photochemical behavior. The absorption of UV or visible radiation promotes electrons from lower energy molecular orbitals to higher energy ones. uwo.ca In organic molecules like 2PAQ, these transitions often involve π, σ, and n electrons. uwo.ca

The UV-Vis spectrum of 2PAQ is characterized by absorption bands that correspond to specific electronic transitions within the molecule's chromophore, the anthraquinone (B42736) core modified by the piperidino substituent. uwo.ca The piperidino group, acting as an electron-donating group, influences the energy levels of the molecular orbitals, which in turn affects the wavelengths of maximum absorption (λ_max).

Transient absorption spectroscopy, a time-resolved UV-Vis technique, has been instrumental in studying the excited states of 2PAQ. Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). In a non-polar solvent like benzene (B151609), the transient absorption of this excited state can be observed. When a protic solvent such as ethanol (B145695) is introduced, a blue shift in the transient absorption spectrum is noted, and the excited state is effectively quenched. nsf.gov This phenomenon is indicative of an interaction between the excited 2PAQ molecule and the alcohol.

Detailed analysis of the transient absorption spectra has allowed for the identification of different excited species. For instance, in the presence of ethanol, two distinct hydrogen-bonded excited states have been identified: an out-of-plane mode species and an in-plane mode species. rsc.org

SpeciesSolvent Systemλmax (nm)Technique
Out-of-plane mode hydrogen-bonded excited stateBenzene with Ethanol570Femtosecond Transient Absorption
In-plane mode hydrogen-bonded excited stateBenzene with Ethanol550Femtosecond Transient Absorption

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. ksu.edu.salibretexts.org These vibrations, which include stretching, bending, rocking, and twisting of chemical bonds, provide a molecular fingerprint that can be used to identify functional groups and elucidate molecular structure. nih.govresearchgate.net For a vibrational mode to be IR active, it must be associated with a change in the molecule's dipole moment. In contrast, a vibrational mode is Raman active if it involves a change in the molecule's polarizability. ksu.edu.salibretexts.org

For this compound, the IR and Raman spectra would reveal characteristic vibrational frequencies for the anthraquinone core and the piperidine (B6355638) ring. The anthraquinone moiety would exhibit strong C=O stretching vibrations, typically observed in the region of 1670–1780 cm⁻¹. libretexts.org The aromatic C-H and C=C stretching vibrations would also be present. The piperidine ring would show characteristic C-H stretching vibrations from its CH₂ groups, typically in the 2850-3000 cm⁻¹ range, as well as various bending and rocking modes. oup.com

Functional Group / MoietyExpected Vibrational ModeTypical Wavenumber Range (cm-1)Spectroscopy Type
Anthraquinone C=OStretching1670 - 1780IR
Aromatic C=CStretching1450 - 1600IR, Raman
Aromatic C-HStretching~3030IR, Raman
Piperidine C-H (sp3)Stretching2850 - 3000IR, Raman
Piperidine CH2Bending (Scissoring)~1470 - 1450IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. uobasrah.edu.iq It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which possess a nuclear spin. researchgate.netnist.gov When placed in a strong magnetic field, these nuclei can exist in different spin states, and transitions between these states can be induced by radiofrequency radiation. uobasrah.edu.iq The precise frequency at which a nucleus resonates, known as the chemical shift (δ), is highly sensitive to its local electronic environment, providing detailed information about the connectivity of atoms in a molecule. researchgate.netnist.gov

For this compound, ¹H and ¹³C NMR spectroscopy would provide a complete map of the proton and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the anthraquinone ring and the piperidine ring. The chemical shifts of the aromatic protons would be in the downfield region, typically between 7.0 and 8.5 ppm, influenced by the electron-withdrawing carbonyl groups and the electron-donating piperidino group. The protons of the piperidine ring would appear in the upfield region, with their chemical shifts and splitting patterns revealing their connectivity and stereochemical relationships.

¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom in the molecule. rsc.org The carbonyl carbons of the anthraquinone core would resonate at very low field, typically around 180-190 ppm. The aromatic carbons would appear in the range of 110-150 ppm, while the aliphatic carbons of the piperidine ring would be found in the upfield region (20-60 ppm). rsc.org

Although a specific, publicly available dataset of NMR chemical shifts for this compound is not provided, the general principles of NMR and data from related structures allow for a reliable prediction of the expected spectrum. rsc.orgnist.gov

NucleusMolecular MoietyExpected Chemical Shift (δ) Range (ppm)
1HAromatic (Anthraquinone)7.0 - 8.5
1HAliphatic (Piperidine)1.5 - 4.0
13CCarbonyl (C=O)180 - 190
13CAromatic (Anthraquinone)110 - 150
13CAliphatic (Piperidine)20 - 60

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, i.e., molecules or atoms containing one or more unpaired electrons. hmdb.cabhu.ac.in This makes it an ideal method for studying radical intermediates that may be formed during chemical reactions or photochemical processes involving this compound. nsf.gov

The photoreduction of anthraquinone derivatives often proceeds through the formation of a semiquinone radical anion. rsc.org In the case of this compound, photoreduction in alkaline alcoholic solutions has been shown to occur via an electron transfer process, leading to the formation of the semiquinone radical anion. rsc.org This radical species, having an unpaired electron, would be ESR active.

Time-Resolved Spectroscopic Techniques (e.g., Flash Photolysis, Picosecond/Femtosecond Transient Absorption)

Time-resolved spectroscopic techniques are crucial for studying the dynamics of short-lived excited states and reaction intermediates. mdpi.comnih.gov These methods, which include flash photolysis and ultrafast transient absorption spectroscopy, operate on timescales ranging from nanoseconds to femtoseconds, allowing for the direct observation of photochemical and photophysical processes. oup.comnih.gov

Flash photolysis involves exciting a sample with a short, intense pulse of light (the "pump") and then monitoring the resulting changes in absorption with a second, weaker light source (the "probe"). ceitec.cz This technique is well-suited for studying species with lifetimes in the nanosecond to millisecond range. ceitec.cz

For studying even faster processes, picosecond and femtosecond transient absorption spectroscopy are employed. mdpi.com These techniques have been applied to this compound to investigate the behavior of its excited singlet state. nsf.gov Studies have shown that upon excitation, the radiationless deactivation of the excited singlet state of 2PAQ is induced by intermolecular hydrogen bonding with alcohols. nsf.gov Picosecond transient absorption experiments have confirmed that the observed transient absorption is indeed from the singlet excited state of 2PAQ and that its decay dynamics are consistent with fluorescence studies. nsf.gov

Femtosecond transient absorption has provided even more detailed insights, allowing for the direct observation of a hydrogen-bonded excited state of 2PAQ. rsc.org Through detailed multicomponent analysis of the transient absorption data, it has been possible to distinguish between an out-of-plane mode species with an absorption maximum at 570 nm and an in-plane mode species with an absorption maximum at 550 nm. rsc.org

TechniqueTimescaleObserved Process for this compound
Flash PhotolysisNanoseconds to MillisecondsStudy of triplet excited states and longer-lived radical intermediates.
Picosecond Transient AbsorptionPicosecondsConfirmation of the singlet excited state and its quenching dynamics. nsf.gov
Femtosecond Transient AbsorptionFemtosecondsDirect observation and characterization of hydrogen-bonded excited state species. rsc.org

pH-Spectroscopic Titration for Protonation Equilibria

pH-spectroscopic titration is a method used to determine the acid dissociation constant (pKa) of a compound. uwo.ca The pKa is a measure of the strength of an acid in solution and is the pH at which the acid is 50% dissociated. youtube.comindiana.edu This technique involves monitoring the changes in the UV-Vis absorption spectrum of a compound as a function of pH. uwo.ca The largest change in absorbance typically occurs at the pH corresponding to the pKa value. uwo.ca

For this compound, the piperidine nitrogen atom is basic and can be protonated in acidic conditions. The state of protonation can significantly affect the electronic structure and, consequently, the photochemical behavior of the molecule. rsc.org For example, the photoreduction of 1-piperidinoanthraquinone (B1206714) is much slower in acidic methanol (B129727) compared to the 2-piperidino derivative, a difference attributed to their different states of protonation. rsc.org

Determining the pKa of this compound would allow for a quantitative understanding of its acid-base properties and would be crucial for interpreting its reactivity in different pH environments. While specific pKa values for this compound from pH-spectroscopic titration are not readily found in broad surveys, pKa values for various piperidine derivatives have been determined, often falling in the range of 9-11 for the protonated amine. youtube.comsu.seorganicchemistrydata.org The exact pKa for this compound would be influenced by the electron-withdrawing nature of the anthraquinone core.

Computational Chemistry and Quantum Mechanical Investigations

Theoretical Characterization of Electronic Structure and Energetics

The electronic structure of 2-piperidinoanthraquinone is fundamentally characterized by the interaction between the electron-donating piperidino group and the electron-accepting anthraquinone (B42736) core. This interaction gives rise to a significant intramolecular charge-transfer (CT) character in its lowest energy electronic transition. royalsocietypublishing.orgrsc.orgrsc.org

Theoretical methods, primarily Density Functional Theory (DFT), are employed to model this electronic structure. DFT calculations allow for the determination of key energetic and electronic properties. These calculations typically involve optimizing the molecule's ground-state geometry and then computing various electronic descriptors.

Key aspects of the electronic structure investigated via DFT include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For charge-transfer compounds like this compound, the HOMO is typically localized on the electron-donating moiety (the piperidino group), while the LUMO is localized on the electron-accepting anthraquinone core. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transition energy and chemical reactivity.

Electron Density Distribution: Analysis of the electron density, often using techniques like Atoms in Molecules (AIM), reveals the nature of chemical bonds and the distribution of charge across the molecule. mdpi.commdpi.com For this compound, this would quantify the electron-donating effect of the piperidino substituent.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and understanding intermolecular interactions.

Computational studies on related substituted anthraquinones have demonstrated that DFT methods, such as those using the B3LYP functional, provide reliable descriptions of their geometric and electronic structures. mdpi.commdpi.comuclouvain.be

Table 1: Key Electronic Properties Investigated by DFT (Note: This table is illustrative of properties typically calculated for aminoanthraquinones; specific values for this compound require dedicated computational studies.)

PropertyDescriptionComputational Method
$E_{HOMO}$Energy of the Highest Occupied Molecular OrbitalDFT
$E_{LUMO}$Energy of the Lowest Unoccupied Molecular OrbitalDFT
HOMO-LUMO Gap ($ΔE$)Energy difference between HOMO and LUMODFT
Dipole Moment (µ)Measure of the net molecular polarityDFT
Atomic ChargesCharge distribution on individual atomsDFT (e.g., Mulliken, NBO, AIM)

Quantum Chemical Calculations of Excited State Properties

The photochemistry and photophysics of this compound are governed by the properties of its electronic excited states. Experimental studies have established that the longest-wavelength absorption band of the unprotonated form is of an intramolecular charge-transfer (CT) type. royalsocietypublishing.orgrsc.orgrsc.org This indicates that upon absorption of light, there is a significant transfer of electron density from the piperidino group to the anthraquinone core.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum chemical method for calculating the properties of electronically excited states in molecules of this size. mdpi.com It provides detailed information on vertical excitation energies, which correspond to the maxima of absorption bands (), and oscillator strengths, which relate to the intensity of these bands.

TD-DFT calculations on substituted anthraquinones have shown that hybrid functionals like B3LYP, often combined with a 6-31G(d,p) basis set, can yield reliable excitation energies, especially when solvent effects are included in the model. uclouvain.be

For this compound, TD-DFT calculations would aim to:

Predict the UV-Vis Spectrum: By calculating the energies and oscillator strengths of the lowest-lying singlet excited states, the absorption spectrum can be simulated. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions (e.g., n→π, π→π, CT).

Characterize Excited States: The calculations reveal the nature of each excited state. For this compound, this would confirm the charge-transfer character of the lowest excited singlet state () by analyzing the molecular orbitals involved in the transition.

Investigate Triplet States: In addition to singlet states, which are important for absorption and fluorescence, TD-DFT can calculate the energies of triplet excited states. The lowest triplet state () is often crucial in photochemical reactions, such as photosensitization and photoreduction.

Table 2: Excited State Properties from TD-DFT Calculations (Note: This table illustrates typical outputs from TD-DFT studies on related dyes; specific values for this compound are not available in the cited literature.)

PropertyDescriptionSignificance
Excitation Energy (eV)Energy required to promote an electron to an excited stateCorresponds to $λ_{max}$ in absorption spectra
Oscillator Strength (f)A dimensionless quantity expressing the probability of a transitionRelates to the intensity of spectral bands
Transition CharacterNature of the electronic transition (e.g., HOMO→LUMO)Identifies the type of transition (e.g., CT, n→π*)
Singlet-Triplet Gap ($ΔE_{S-T}$)Energy difference between the lowest singlet and triplet statesInfluences the efficiency of intersystem crossing

Molecular Dynamics Simulations to Explore Solvation and Interactions

While specific molecular dynamics (MD) simulations for this compound are not prominently featured in the literature, this computational technique is essential for understanding how a molecule's environment influences its structure and behavior. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For this compound, MD simulations could be used to explore:

Solvation Shell Structure: The arrangement of solvent molecules (e.g., water, ethanol (B145695), cyclohexane) around the solute molecule. The polarity and hydrogen-bonding capability of the solvent can significantly affect the stability of the ground and excited states, leading to shifts in absorption spectra (solvatochromism), a known phenomenon for piperidinoanthraquinones. rsc.org

Intermolecular Interactions: MD can quantify interactions such as hydrogen bonds between the solute and solvent or between solute molecules themselves. For instance, Car-Parrinello Molecular Dynamics (CPMD) has been used to study the influence of intermolecular forces on the properties of other anthraquinone derivatives in both gas and crystalline phases. mdpi.commdpi.com

Conformational Dynamics: The piperidino group is not rigid and can adopt different conformations (e.g., chair, boat). MD simulations can explore the conformational landscape of the molecule in solution and identify the most stable structures and the energy barriers for interconversion.

Studies on the parent anthraquinone molecule have utilized MD simulations to develop polarizable force fields, which are crucial for accurately modeling the solvation of redox-active species in various solvents. nih.gov Such simulations provide insights into the structural properties and radial distribution functions of the solute in its different redox states.

Reaction Pathway Modeling for Photochemical Processes

Experimental studies have identified a key photochemical reaction for this compound. In alkaline alcoholic solutions, its photo-excited charge-transfer state participates in an electron transfer process, accepting an electron from hydroxide (B78521) or alkoxide ions to form a semiquinone radical anion as the final reduction product. royalsocietypublishing.org This pathway differs from that of the 1-piperidino isomer, highlighting the importance of substituent position on reactivity. royalsocietypublishing.orgrsc.org

Modeling such photochemical reaction pathways is a complex task that involves quantum mechanical calculations to map the potential energy surfaces (PES) of the reacting species. The goal is to identify the minimum energy path from reactants to products, including any transition states or intermediates.

For the photoreduction of this compound, computational modeling would involve:

Characterizing Reactant and Product States: Optimizing the geometries and calculating the energies of the excited this compound molecule (reactant), the electron donor (e.g., OH⁻), and the resulting semiquinone radical anion (product).

Locating Transition States: Identifying the transition state for the electron transfer process. This is the highest energy point along the reaction coordinate and is crucial for calculating the reaction's activation energy and rate.

Mapping the Potential Energy Surface: Calculating the energy of the system at various points along the reaction coordinate to construct a profile of the reaction pathway.

Non-adiabatic Dynamics: Since photochemical reactions often involve transitions between different electronic states (e.g., from an excited state back to the ground state), non-adiabatic molecular dynamics (NAMD) simulations can be used to model these complex deactivation pathways.

Structure-Reactivity Correlation via Theoretical Descriptors

The observed differences in photochemical behavior between 1- and this compound underscore a fundamental principle in chemistry: a molecule's structure dictates its reactivity. royalsocietypublishing.orgrsc.org Computational chemistry provides a suite of theoretical descriptors that can quantify aspects of a molecule's electronic structure to establish quantitative structure-activity relationships (QSAR).

These descriptors, calculated using methods like DFT, can be correlated with experimental observables like reaction rates or quantum yields. While a specific QSAR study focused on this compound is not available, the principles are broadly applicable.

Table 3: Common Theoretical Descriptors for Structure-Reactivity Correlations

DescriptorDefinitionRelevance to Reactivity
HOMO Energy ($E_{HOMO}$)Energy of the highest occupied molecular orbitalCorrelates with the ability to donate electrons (nucleophilicity)
LUMO Energy ($E_{LUMO}$)Energy of the lowest unoccupied molecular orbitalCorrelates with the ability to accept electrons (electrophilicity)
Ionization Potential (IP)Energy required to remove an electronDirectly related to $E_{HOMO}$; measures electron-donating ability
Electron Affinity (EA)Energy released when an electron is addedDirectly related to $E_{LUMO}$; measures electron-accepting ability
Chemical Hardness (η)$(IP - EA) / 2$Measures resistance to change in electron distribution
Electrostatic PotentialPotential generated by the molecule's charge distributionIdentifies sites prone to electrostatic interactions and reactions

By calculating these descriptors for both the 1- and this compound isomers, a theoretical framework can be established to explain their different photochemical behaviors. For example, a lower LUMO energy for the excited state of the 2-isomer compared to the 1-isomer could explain its greater propensity to act as an electron acceptor in the photoreduction process.

Interdisciplinary Research Areas and Methodological Contributions

Mechanistic Understanding of Phototendering in Polymeric Materials

Phototendering, the light-induced degradation of materials, is a critical area of study for polymers, particularly in the textile and coatings industries. 2-Piperidinoanthraquinone, as a representative anthraquinone (B42736) dye, has been instrumental in elucidating the mechanisms behind this phenomenon.

The interaction between dyes and polymer substrates is central to understanding phototendering. In cellulose (B213188) and nylon systems, this compound is known to initiate photodegradation through specific photochemical reactions. The longest wavelength absorption band of this compound is characterized as an intramolecular charge-transfer (c.t.) type royalsocietypublishing.org. When exposed to light, this excited c.t. state of the quinone facilitates an electron transfer process from hydroxide (B78521) and alkoxide ions, which are present in the polymer systems, especially under alkaline conditions royalsocietypublishing.org. This transfer leads to the formation of a semiquinone radical anion as the final reduction product royalsocietypublishing.orgresearchgate.net.

This mechanism is highly relevant to the phototendering of cellulosic materials by vat dyes royalsocietypublishing.orgresearchgate.net. The generated radical species can then participate in secondary reactions, such as abstracting hydrogen atoms from the polymer backbone, leading to chain scission and loss of mechanical strength. Studies on the initiation of nylon 6.6 phototendering have also implicated piperidinoanthraquinones, suggesting a similar pathway of photo-induced degradation in polyamide systems royalsocietypublishing.org. The efficiency of these degradation processes can be influenced by environmental factors such as moisture and oxygen, which affect the diffusion of reactive species and the state of dye aggregation within the polymer matrix.

Epoxy resins are widely used as coatings and adhesives, and their durability is often compromised by photochemical degradation. While direct studies on this compound in epoxy resins are limited, the degradation mechanisms of the polymer matrix initiated by anthraquinone-type compounds provide significant insights. The degradation of epoxy/amine resins under photo-oxidative conditions involves complex chemical changes researchgate.net.

Key processes include the oxidation of the diglycidyl ether of bisphenol-A (DGEBA) part of the resin, as well as the amine crosslinks researchgate.net. The formation of photoproducts primarily occurs through chain scission reactions researchgate.net. A common observable effect is the yellowing of the resin, which is mainly attributed to the formation of quinone methide structures during irradiation researchgate.net. The photo-oxidation process leads to a complex mixture of carbonyl-containing moieties, including aldehydes, ketones, and carboxylic acids, which can be detected by spectroscopic methods. The presence of a photosensitizing dye like this compound can accelerate these degradation pathways by generating reactive oxygen species, such as hydroxyl radicals, that attack the polymer structure ajol.info.

Design Principles for Novel Anthraquinone Derivatives with Piperidine (B6355638) Moieties

The development of new functional molecules relies on a deep understanding of the relationship between molecular structure and chemical properties. For anthraquinone derivatives, the introduction of piperidine and other moieties allows for the fine-tuning of their electronic and redox characteristics for specific applications.

The substitution pattern on the anthraquinone core has a profound impact on its photochemical behavior. For this compound, the piperidino group at the 2-position results in the longest wavelength absorption band being an intramolecular charge-transfer (c.t.) band royalsocietypublishing.org. This is distinct from its isomer, 1-piperidinoanthraquinone (B1206714), which exhibits nπ* character in its longest wavelength band upon protonation, leading to a marked difference in photochemical activity royalsocietypublishing.org.

This highlights a key design principle: the position of the substituent dictates the nature of the electronic transitions and, consequently, the molecule's photoreactivity. The electron-donating piperidine group influences the energy levels of the frontier molecular orbitals, affecting both the absorption spectrum and the redox potentials of the molecule. Theoretical studies using Density Functional Theory (DFT) on substituted anthraquinones have shown that even subtle changes in substitution can alter intramolecular interactions, such as hydrogen bonding, and modulate the electronic structure mdpi.com. This knowledge is crucial for designing novel photoredox catalysts, where the excited state reduction potential is a key parameter that can be tailored by modifying the electronic properties of the aromatic core and its substituents nih.gov.

Table 1: Influence of Substituent Position on Photochemical Properties of Piperidinoanthraquinones

Compound Substituent Position Longest Wavelength Band Type (Unprotonated) Primary Photoreduction Mechanism
1-Piperidinoanthraquinone 1 Charge-Transfer (c.t.) Hydrogen abstraction

| This compound | 2 | Charge-Transfer (c.t.) | Electron transfer from hydroxide/alkoxide ions |

This table is based on the distinct photochemical behaviors described for 1- and this compound, illustrating a key structure-property relationship. royalsocietypublishing.org

The synthesis of specifically substituted anthraquinones is essential for exploring their structure-property relationships. Several synthetic methods can be employed to create tailored molecular architectures.

One of the most common methods for producing the anthraquinone core is the Friedel-Crafts reaction between phthalic anhydride (B1165640) and a substituted benzene (B151609), followed by cyclization mdpi.comgoogle.com. For 2-substituted derivatives, a key strategy involves the nucleophilic aromatic substitution on a pre-functionalized anthraquinone. For instance, this compound can be synthesized by reacting a 2-haloanthraquinone (e.g., 2-chloroanthraquinone) with piperidine.

More advanced, atom-economical methods include transition metal-catalyzed reactions. Iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with alkynes has been shown to be an efficient route to multi-substituted anthraquinones mdpi.com. Other approaches involve Diels-Alder reactions of naphthoquinones followed by aromatization mdpi.com. These varied synthetic strategies provide chemists with a robust toolbox to access a wide range of anthraquinone derivatives with precisely controlled substitution patterns, enabling the systematic study and optimization of their functional properties.

Analytical Chemistry Methodologies for Anthraquinone Compounds

Accurate identification and quantification of anthraquinone derivatives are crucial for quality control, mechanistic studies, and environmental monitoring. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for the separation and determination of anthraquinone compounds researchgate.netoup.com. When coupled with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific method for the simultaneous determination of multiple anthraquinone derivatives in complex matrices rsc.org. This approach, often operated in Multiple Reaction Monitoring (MRM) mode, is considered a standard for quantitative analysis rsc.org.

Other notable techniques include Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC), which offers a rapid and reliable alternative for the qualitative and quantitative determination of anthraquinones chromatographyonline.com. Spectrophotometric methods, while sometimes requiring more extensive sample preparation, are also utilized for quantification oup.com. For the analysis of dyes on solid substrates like historical textiles, minimally invasive or non-invasive techniques such as Surface-Enhanced Raman Scattering (SERS) spectroscopy are gaining prominence due to their high sensitivity with minimal sample requirements researchgate.net.

Table 2: Comparison of Analytical Methods for Anthraquinone Derivatives

Method Principle Advantages Common Applications
HPLC-UV/Vis Chromatographic separation followed by UV-Vis detection. Robust, widely available, good for quantification. Quality control of herbal medicines, dye analysis. researchgate.netoup.com
LC-MS/MS Chromatographic separation coupled with mass spectrometry. High sensitivity, high specificity, structural information. Targeted quantitative analysis in complex matrices. rsc.org
UHPSFC Separation using supercritical fluid as the mobile phase. Fast analysis times, reproducible results. Analysis of herbal extracts. chromatographyonline.com
Spectrophotometry Measurement of light absorption. Simple, inexpensive. Total anthraquinone content determination. oup.com

| SERS | Raman spectroscopy enhanced by a metallic surface. | Extremely high sensitivity, requires very small samples. | Analysis of dyes in cultural heritage objects. researchgate.net |

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical methods are fundamental tools for the detection and quantification of anthraquinone derivatives due to their sensitivity, speed, and cost-effectiveness. nih.gov

Spectrophotometric Methods Spectrophotometry leverages the principle that molecules absorb light at specific wavelengths. For quinone compounds, reactions that produce colored products are often employed for their determination. A common method involves the reaction of quinones with nucleophilic reagents like piperidine in an ethanol (B145695) medium. The resulting colored products can be quantified by measuring their absorbance at a specific maximum wavelength (λmax), which typically falls between 370-510 nm depending on the quinone's structure. capes.gov.br This technique is valued for its simplicity and sensitivity. General spectrophotometric assays, such as those measuring antioxidant activity (e.g., DPPH, FRAP, ABTS), also rely on color changes upon reaction with analytes and are widely used in food and pharmaceutical analysis. nih.gov

Electrochemical Methods Electrochemical techniques offer high sensitivity for detecting electroactive species like anthraquinones. These methods measure changes in electrical properties (such as current or potential) when a molecule undergoes oxidation or reduction at an electrode surface. nih.gov

Common electrochemical techniques include:

Cyclic Voltammetry (CV): Used to study the redox behavior of electroactive species. nih.gov

Differential Pulse Voltammetry (DPV): A highly sensitive technique used for trace analysis. nih.gov

Electrochemical Impedance Spectroscopy (EIS): Provides information about surface reactions and interface properties. nih.gov

These methods have been successfully applied to the detection of various molecules, including toxins and ions in environmental and biological samples. nih.govmdpi.com For instance, anthraquinone tags tethered to oligodeoxynucleotides have been detected electrochemically at gold electrodes, demonstrating the utility of these methods for tracking anthraquinone-modified macromolecules. ornl.gov The choice of electrode material and surface modification can significantly enhance the selectivity and sensitivity of the detection. mdpi.com

Table 1: Overview of Analytical Detection Methods
Method TypeSpecific TechniquePrinciple of OperationTypical Application
SpectrophotometricColorimetryMeasures absorbance of light by a colored product formed from a chemical reaction. capes.gov.brQuantification of quinones. capes.gov.br
ElectrochemicalCyclic Voltammetry (CV)Measures the current response to a linearly cycled potential sweep. nih.govStudy of redox properties. nih.gov
ElectrochemicalDifferential Pulse Voltammetry (DPV)Measures current just before and at the end of a potential pulse, minimizing background signal. nih.govTrace level detection of analytes. nih.gov
ElectrochemicalElectrochemical Impedance Spectroscopy (EIS)Measures the impedance of a system over a range of frequencies to study interface properties. nih.govCharacterization of electrode surface modifications and reactions. nih.gov

Chromatographic Separation and Characterization of Derivatives

Chromatography is an indispensable technique for the separation and purification of this compound and its derivatives from complex mixtures. Following separation, various spectroscopic methods are employed for structural elucidation and characterization.

Chromatographic Separation Paper chromatography and thin-layer chromatography (TLC) are effective methods for separating anthraquinone derivatives. researchgate.net The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., paper or silica (B1680970) gel) and a mobile phase. For anthraquinones, solvent systems often based on acetic acid have proven successful in achieving good separation on both standard and impregnated chromatographic supports. researchgate.net High-performance liquid chromatography (HPLC) is also a standard tool, offering higher resolution and efficiency, though its application can be limited for on-site analysis. nih.gov

Characterization of Derivatives Once isolated, the structures of novel derivatives are elucidated using a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Common characterization techniques include:

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often used to confirm the presence of the quinone chromophore. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Offers detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure. researchgate.netnih.gov

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound and can provide structural information through fragmentation patterns. researchgate.net

The combination of these techniques allows for the unambiguous characterization of newly synthesized this compound derivatives. researchgate.netnih.gov

Chemical Mechanisms of Molecular Interactions with Biological Macromolecules

The biological activity of this compound derivatives is often linked to their ability to interact with macromolecules such as DNA. Understanding the mechanisms of these interactions at the molecular level is crucial for the rational design of new compounds with specific biological functions.

Investigations of DNA Intercalation Phenomena

DNA intercalation is a primary mode of interaction for many planar, aromatic molecules, including numerous anthraquinone derivatives. nih.govheraldopenaccess.us This process involves the insertion of the planar ring system of the molecule between the base pairs of the DNA double helix. heraldopenaccess.us

Several biophysical techniques are used to study and confirm DNA intercalation:

Spectroscopy (Absorption and Fluorescence): Changes in the absorption or fluorescence spectra of the compound upon addition of DNA can indicate binding. For example, a decrease in the fluorescence of a DNA-ethidium bromide complex upon addition of a test compound suggests competitive binding, often via intercalation. heraldopenaccess.us

DNA Unwinding Assays: Intercalating agents unwind the DNA helix, which can be monitored by measuring changes in its physical properties. nih.gov

Molecular Dynamics (MD) Simulations: These computational methods can model the interactions between the anthraquinone derivative and DNA at an atomic level, providing insights into the geometry, conformation, and hydration of the complex. researchgate.net

Atomic Force Microscopy (AFM): This imaging technique can directly visualize the structural changes in DNA, such as increases in contour length or alterations in supercoiling, that result from intercalation. nih.gov

Studies have shown that anthraquinones with planar aromatic structures are capable of intercalating into double-stranded DNA. nih.govnih.gov This interaction can lead to significant perturbations in the DNA structure, affecting its biological functions. nih.gov

Rationalization of Binding Preferences via Structural Modification

The mode and affinity of an anthraquinone derivative's interaction with DNA can be finely tuned through structural modifications. By systematically altering the side chains attached to the anthraquinone core, researchers can change the binding preference from intercalation to other modes, such as minor groove binding. nih.gov

A key factor influencing the binding mode is the nature and charge of the side chains. For example, studies on cation-substituted anthraquinones have revealed that the number and position of charged groups determine the interaction mechanism. nih.gov

Mono- and Dicationic Derivatives: These compounds, bearing one or two positively charged ammonium (B1175870) side chains, tend to bind to DNA primarily through intercalation. nih.gov

Tetracationic Derivatives: In contrast, increasing the number of positive charges can lead to a switch to a non-intercalative binding mode, potentially in the DNA grooves. nih.gov

This switch in binding mode has significant consequences for the molecule's activity. The specific interaction with DNA, whether by intercalation or groove binding, is a critical determinant of biological outcomes like DNA cleavage efficiency. nih.gov Similarly, modifying the linker connecting the anthraquinone core to side chains can dramatically alter binding affinity and even redirect the molecule to target different nucleic acid structures, such as RNA. unina.it Understanding these structure-activity relationships is essential for designing molecules that can selectively target specific macromolecules or binding sites. nih.govnih.gov

Table 2: Effect of Cationic Substitution on DNA Binding Mode of Anthraquinones nih.gov
Derivative TypePrimary DNA Binding Mode
Monocation-substituted AnthraquinoneIntercalation
Dication-substituted AnthraquinoneIntercalation
Tetracation-substituted AnthraquinoneNon-intercalative (Groove Binding)

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2PAQ purity and structural integrity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) for verifying substituent positions (e.g., piperidino group at C2) and UV-Vis spectroscopy to confirm anthraquinone conjugation. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is optimal for assessing purity. For new derivatives, provide full spectral data (¹H/¹³C NMR, IR, HRMS) in supplementary materials . Known compounds require literature citations for identity confirmation .

Q. How can researchers ensure reproducibility in 2PAQ synthesis and photophysical experiments?

  • Methodological Answer : Document reaction conditions (solvent, temperature, catalyst), purification steps (e.g., recrystallization solvents), and characterization data in the main text. Include raw spectral data, solvent-grade specifications, and instrument calibration details in supplementary files. For photophysical studies, specify light sources (wavelength, intensity), sample concentrations, and degassing protocols to minimize oxygen quenching .

Advanced Research Questions

Q. What experimental designs are effective for probing excited-state hydrogen bonding between 2PAQ and protic solvents?

  • Methodological Answer : Employ time-resolved transient absorption spectroscopy (picosecond to femtosecond resolution) to monitor spectral shifts and decay kinetics. For example, in benzene with ethanol (1–3 M), observe blue shifts in the 400–500 nm range, indicative of hydrogen-bonded excited states. Use global kinetic analysis to deconvolute contributions from non-radiative decay pathways .

Q. How can conflicting mechanistic data on 2PAQ’s photoreduction pathways be resolved?

  • Methodological Answer : Compare solvent-dependent quantum yields and transient absorption lifetimes. For instance, in alkaline alcohol-water systems, alkoxide ions act as electron donors, leading to charge-transfer state formation. Conflicting reports on rate constants may arise from solvent polarity effects; use multicomponent analysis to isolate solvent-solute interactions .

Q. What frameworks guide hypothesis-driven research on 2PAQ’s biological activity?

  • Methodological Answer : Adapt the PICO framework for chemical studies:

  • Population : Cell lines or enzyme systems (e.g., cytochrome P450 inhibition).
  • Intervention : 2PAQ exposure at varying concentrations.
  • Comparison : Negative controls (solvent-only) or reference inhibitors.
  • Outcome : Quantify IC₅₀ values via dose-response assays (e.g., fluorometric assays).
    This structure ensures clarity in experimental objectives and data interpretation .

Notes for Rigorous Research

  • Reproducibility : Archive raw data (e.g., kinetic traces, NMR spectra) in public repositories (e.g., Zenodo) and cite DOIs in supplementary materials .
  • Conflict Resolution : Use solvent-tuning experiments and computational modeling (TD-DFT) to validate competing photochemical mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.